molecular formula C12H18Cl2N2O2 B2492171 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride CAS No. 209525-84-8

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride

Cat. No.: B2492171
CAS No.: 209525-84-8
M. Wt: 293.19
InChI Key: RHFQWWYRSSPPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2O2 and its molecular weight is 293.19. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : 2-Amino-1-(4-morpholinophenyl)ethan-1-one dihydrochloride has been used in synthesizing novel pyrimidines and thiazolidinones with significant antibacterial activity. These compounds were created using microwave irradiation and their structures were established by spectral data, showing potential in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticonvulsive and Antibacterial Properties

  • Synthesis and Biological Properties Study : Research involving the synthesis of compounds related to 2-Amino-1-(4-morpholinophenyl)ethan-1-one dihydrochloride highlighted their pronounced anticonvulsive and some peripheral n-cholinolytic activities, with a lack of antibacterial activity. These studies provide insights into its potential therapeutic applications (Papoyan et al., 2011).

Photoinitiators for Coatings

  • Use in Ultraviolet-Curable Pigmented Coatings : The compound has been incorporated into copolymeric systems for use as photoinitiators in ultraviolet-curable pigmented coatings. This demonstrates its utility in industrial applications, particularly in the field of materials science (Angiolini et al., 1997).

Molecular Docking and Antimicrobial Studies

  • Molecular Docking and Antibacterial Activity Analysis : A novel series of compounds synthesized from 2-Amino-1-(4-morpholinophenyl)ethan-1-one were analyzed using molecular docking techniques. The antimicrobial susceptibility of these compounds was screened against specific bacteria, demonstrating their relevance in pharmacological research and potential drug development (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-Inflammatory Activity

  • Synthesis and Anti-Inflammatory Evaluation : The compound has been used in the synthesis of novel thiophene derivatives, which were evaluated for anti-inflammatory activity in animal models. This research provides valuable insights into the potential therapeutic uses of these derivatives for treating inflammation (Helal et al., 2015).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-amino-1-(4-morpholin-4-ylphenyl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14;;/h1-4H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQWWYRSSPPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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